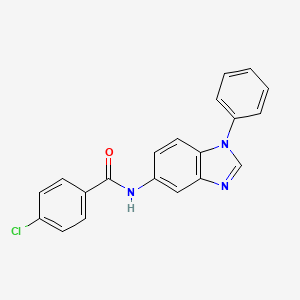![molecular formula C18H22FN5O3 B4794720 N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4794720.png)
N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, commonly known as DPA-714, is a novel radioligand that has been used extensively in scientific research for imaging purposes. DPA-714 is a high-affinity ligand for the translocator protein (TSPO), which is found primarily in the outer mitochondrial membrane of cells. It has been shown to be useful in imaging neuroinflammation, which is associated with a number of neurological disorders.
Mécanisme D'action
DPA-714 binds to N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, which is found primarily in the outer mitochondrial membrane of cells. N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is involved in a number of cellular processes, including the regulation of cholesterol transport, the production of steroid hormones, and the regulation of apoptosis. N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is also upregulated in response to cellular stress, such as inflammation. By binding to N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, DPA-714 can be used to image the level of neuroinflammation in the brain.
Biochemical and Physiological Effects:
DPA-714 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in microglial cells. DPA-714 has also been shown to reduce the activation of astrocytes, which are involved in the regulation of neuronal function. In addition, DPA-714 has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPA-714 in lab experiments is its high affinity for N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. This allows for the imaging of neuroinflammation with high sensitivity and specificity. DPA-714 is also relatively easy to synthesize, which makes it a cost-effective option for research purposes. However, one of the limitations of using DPA-714 is its short half-life, which can limit the amount of time available for imaging.
Orientations Futures
There are a number of future directions for the use of DPA-714 in scientific research. One potential application is in the study of the role of N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in cancer. N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to be upregulated in a number of different types of cancer, and DPA-714 could be used to investigate the potential role of N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in cancer progression. Another potential application is in the study of the immunomodulatory effects of drugs. DPA-714 could be used to investigate the effects of drugs on the immune system, which could have implications for the treatment of a number of different diseases. Finally, DPA-714 could be used to investigate the role of neuroinflammation in a number of different neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Applications De Recherche Scientifique
DPA-714 has been used extensively in scientific research for imaging purposes. It is primarily used to image neuroinflammation, which is associated with a number of neurological disorders including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has also been used to study the effects of drugs on the immune system and to investigate the role of N-(4,6-dimethoxy-2-pyrimidinyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in cancer.
Propriétés
IUPAC Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-26-16-11-17(27-2)22-18(21-16)20-15(25)12-23-7-9-24(10-8-23)14-5-3-13(19)4-6-14/h3-6,11H,7-10,12H2,1-2H3,(H,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEVPHASEFMFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxypyrimidin-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 5-{[(propylamino)carbonothioyl]amino}isophthalate](/img/structure/B4794644.png)

![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B4794662.png)
![O-propyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B4794667.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4794670.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B4794673.png)


![methyl [3-(4-ethylphenyl)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4794685.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-butanesulfonamide](/img/structure/B4794695.png)
![N~1~-(2-chloro-3-pyridinyl)-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4794705.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4794709.png)
![3-ethyl-5-{3-methoxy-2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4794713.png)